molecular formula C13H13NO4 B11798731 Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate

Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate

Cat. No.: B11798731
M. Wt: 247.25 g/mol
InChI Key: OKMWSKPTNBSRDF-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with methyl 2-amino-3-oxobutanoate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed: The major products formed from these reactions include various substituted and functionalized oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.

Comparison with Similar Compounds

Methyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:

    5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of an oxazole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains a methoxyphenyl group but differs in its overall structure and functional groups.

The uniqueness of this compound lies in its oxazole ring, which imparts distinct chemical and biological properties compared to the indole and imidazole derivatives .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO4/c1-8-14-11(13(15)17-3)12(18-8)9-4-6-10(16-2)7-5-9/h4-7H,1-3H3

InChI Key

OKMWSKPTNBSRDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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